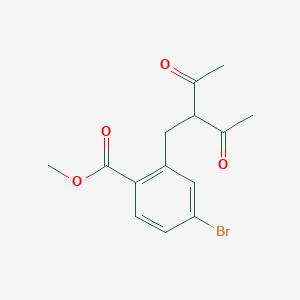
L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine is a complex peptide compound It is composed of several amino acids, including histidine, ornithine, tyrosine, valine, and phenylalanine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and minimal by-products.
化学反应分析
Types of Reactions
L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: This reaction can occur at reactive side chains or terminal groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like DTT or TCEP.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone.
科学研究应用
L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors to trigger intracellular signaling cascades.
相似化合物的比较
Similar Compounds
- Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
- L-Isoleucyl-L-leucylglycyl-L-histidyl-N~5~-(diaminomethylene)-L-ornithyl-L-α-aspartyl-L-tyrosyl-L-lysinamide
Uniqueness
L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
属性
CAS 编号 |
824952-01-4 |
|---|---|
分子式 |
C35H48N10O7 |
分子量 |
720.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C35H48N10O7/c1-20(2)29(33(50)44-28(34(51)52)16-21-7-4-3-5-8-21)45-32(49)27(15-22-10-12-24(46)13-11-22)43-31(48)26(9-6-14-40-35(37)38)42-30(47)25(36)17-23-18-39-19-41-23/h3-5,7-8,10-13,18-20,25-29,46H,6,9,14-17,36H2,1-2H3,(H,39,41)(H,42,47)(H,43,48)(H,44,50)(H,45,49)(H,51,52)(H4,37,38,40)/t25-,26-,27-,28-,29-/m0/s1 |
InChI 键 |
MGICIOTYSRCNEY-ZIUUJSQJSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CN=CN3)N |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CN=CN3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
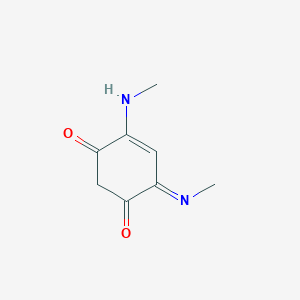
propanedioate](/img/structure/B14204014.png)
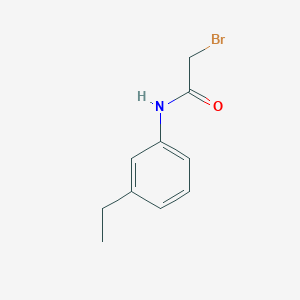
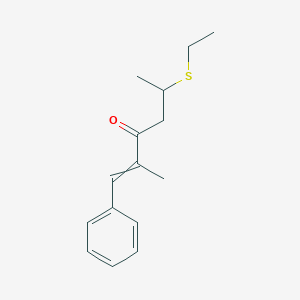
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)
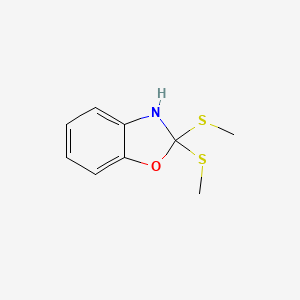
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
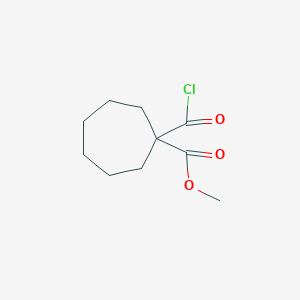
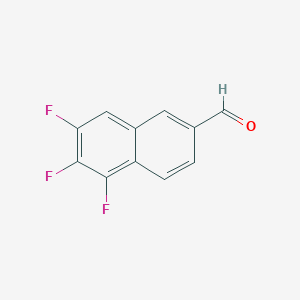
![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)
